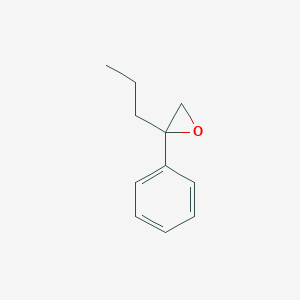

2-Phenyl-2-propyloxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-phenyl-2-propyloxirane |

InChI |

InChI=1S/C11H14O/c1-2-8-11(9-12-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

HTLMYYDZEUTJMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2 Propyloxirane and Its Derivatives

Classical Approaches to 2-Phenyl-2-propyloxirane Synthesis

Traditional methods for synthesizing epoxides, including this compound, have long relied on two primary strategies: the direct epoxidation of alkenes and the cyclization of halohydrins. These foundational techniques are valued for their reliability and use of readily available reagents.

Epoxidation of Corresponding Alkenes (e.g., using peroxy acids)

The most direct route to this compound is the epoxidation of its corresponding alkene, α-methylstyrene. This reaction involves the transfer of an oxygen atom from a peroxy acid to the double bond of the alkene. The process is a concerted reaction, meaning the new C-O bonds are formed simultaneously as the O-O bond of the peroxy acid breaks.

Commonly used peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. acs.orgrsc.org For instance, the treatment of α-methylstyrene with a 32% peracetic acid solution in the presence of sodium carbonate and methylene (B1212753) chloride yields the desired epoxide. acs.org Similarly, m-CPBA can be used as the oxidant. researchgate.net While effective in producing the epoxide, the use of m-CPBA alone for the epoxidation of α-methylstyrene has been noted to result in moderate enantiomeric excess (43% ee). researchgate.net This highlights a limitation of the classical, non-catalyzed approach when stereochemical control is desired. The reaction, known as the Prilezhaev reaction, is a well-established method for generating epoxides. rsc.org

Table 1: Classical Epoxidation of α-Methylstyrene

| Alkene | Oxidant | Key Conditions | Product | Reference |

|---|---|---|---|---|

| α-Methylstyrene | Peracetic acid | Methylene chloride, Sodium carbonate, 25°C | This compound | acs.org |

| α-Methylstyrene | m-CPBA | Standard conditions | This compound (43% ee) | researchgate.net |

Halohydrin Cyclization Routes

An alternative classical strategy involves a two-step process known as the halohydrin route. This method begins with the treatment of an alkene with a halogen (like Cl₂ or Br₂) in the presence of water. wikipedia.orgyoutube.com This electrophilic addition reaction forms a halohydrin, a molecule containing a halogen and a hydroxyl group on adjacent carbon atoms. wikipedia.org For α-methylstyrene, this would result in a 2-halo-1-phenyl-2-propanol intermediate.

In the second step, the halohydrin intermediate is treated with a base, such as potassium hydroxide (B78521) or calcium hydroxide. wikipedia.org The base deprotonates the hydroxyl group, which then acts as a nucleophile in an intramolecular S_N2 reaction, displacing the adjacent halide ion. youtube.com This ring-closing step forms the epoxide. wikipedia.orgyoutube.com The stereochemistry of this reaction is crucial; the hydroxyl group and the halogen must be in an anti-periplanar conformation for the backside attack to occur, which is a hallmark of the S_N2 mechanism. youtube.com This route is a variant of the Williamson ether synthesis and is used industrially for the production of epoxides like propylene (B89431) oxide. wikipedia.org

Catalytic Strategies in this compound Formation

To improve efficiency, selectivity, and to access chiral molecules, catalytic methods have been developed. These strategies employ small amounts of a catalyst to facilitate the epoxidation, often under milder conditions and with greater control than classical methods.

Transition Metal-Catalyzed Syntheses (e.g., Manganese, Rhenium, Silver catalysts)

Transition metals are potent catalysts for epoxidation reactions. Manganese complexes, in particular, have shown significant efficacy. Chiral Manganese(III)-salen complexes have been used as heterogeneous catalysts for the enantioselective epoxidation of unfunctionalized olefins, including α-methylstyrene. researchgate.net When α-methylstyrene was epoxidized using a chiral Mn(salen) catalyst and NaClO as the oxidant, the resulting this compound was obtained with high conversion (75-90%) and good enantiomeric excess (72-83% ee). researchgate.net

Other research has explored manganese-porphyrin complexes for the aerobic epoxidation of olefins. researchgate.net For instance, a chiral manganese porphyrin, [Mn(TCPP-Ind)Cl], demonstrated remarkable catalytic activity and enantioselectivity in the epoxidation of styrene (B11656) derivatives with O₂ and an aldehyde co-reductant, achieving over 99% ee for some terminal olefins. researchgate.net Heterogeneous manganese oxide catalysts, such as α-MnO₂, have also been developed for the synthesis of other heterocyclic compounds, showcasing the versatility of manganese in catalysis. frontiersin.org While specific data for rhenium and silver catalysis in the synthesis of this compound is less prominent in the provided context, palladium-catalyzed reactions are noted for other transformations. beilstein-journals.org

Table 2: Transition Metal-Catalyzed Epoxidation of α-Methylstyrene

| Catalyst System | Oxidant | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Mn(Salen) complex | NaClO | 75-90% | 72-83% | researchgate.net |

| Chiral Manganese Porphyrin | O₂ / Aldehyde | High | >99% (for terminal olefins) | researchgate.net |

Organocatalytic Approaches (e.g., Imidazolidinone catalysts)

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in synthetic chemistry. researchgate.netrsc.org Imidazolidinone-based catalysts, famously developed by MacMillan, are known to efficiently catalyze asymmetric Diels-Alder cycloadditions and other transformations. researchgate.net While the direct application of imidazolidinones for the epoxidation of α-methylstyrene is not detailed in the provided sources, the principles of organocatalysis are broadly applicable. These catalysts often work by forming transient, reactive intermediates like iminium or enamine ions. The development of organocatalytic methods provides a desirable alternative to metal-based catalysts due to lower toxicity and cost. researchgate.net For instance, organic acids have been used to catalyze the synthesis of functionalized biaryls. nih.gov

Asymmetric Catalysis for Enantioselective this compound Synthesis

The synthesis of a single enantiomer of a chiral molecule is a significant goal in modern chemistry, particularly for pharmaceuticals. york.ac.uk Asymmetric catalysis offers the most efficient way to achieve this. york.ac.uk

Several strategies have proven effective for the enantioselective synthesis of this compound and its derivatives. One notable method is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. nih.govmdpi.com This reaction uses a sulfur ylide to convert a ketone into an epoxide. Using a heterobimetallic La-Li₃-BINOL complex as a catalyst, a variety of 2,2-disubstituted terminal epoxides have been synthesized from methyl ketones in high yields (up to >99%) and excellent enantioselectivities (91-97% ee). nih.govmdpi.com This approach is applicable to the synthesis of chiral tertiary alcohols, which are valuable building blocks. nih.gov

Another powerful technique is the Sharpless asymmetric epoxidation, a widely used method for converting allylic alcohols into chiral epoxides. researchgate.net While α-methylstyrene is not an allylic alcohol, related strategies like Jacobsen's hydrolytic kinetic resolution (HKR) are used to resolve racemic epoxides. researchgate.net In this method, a chiral catalyst selectively hydrolyzes one enantiomer of a racemic epoxide, leaving the other enantiomer in high optical purity. Biohydrolysis using epoxide hydrolases from various organisms can also be employed to prepare enantiopure α-methylstyrene oxide derivatives. nih.gov

Table 3: Asymmetric Synthesis of this compound Derivatives

| Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Epoxidation | Chiral Mn(Salen) Complex / NaClO | α-Methylstyrene | N/A | 72-83% | researchgate.net |

| Asymmetric Corey-Chaykovsky Epoxidation | La-Li₃-BINOL (LLB) complex | Aryl Methyl Ketones | >99%–88% | 97%–91% | nih.govmdpi.com |

| Biohydrolysis (Kinetic Resolution) | Epoxide Hydrolases | rac-α-Methylstyrene Oxide | N/A (separation) | High optical purity | nih.gov |

Electrochemical and Photochemical Methods for Sustainable Epoxidation

Sustainable synthesis routes for epoxides are increasingly leveraging electrochemical and photochemical methods to minimize harsh reagents and improve energy efficiency. These techniques offer alternative activation pathways for the epoxidation of α-methylstyrene, the direct precursor to this compound.

Electrochemical Epoxidation: Indirect electrochemical oxidation presents a viable route for converting olefins to their corresponding epoxides. uminho.pt One studied method involves the electro-epoxidation of synthetic alkenes mediated by sodium bromide in an acetonitrile-water mixture at platinum electrodes. uminho.pt This process utilizes the electrochemically generated reactive bromine species as a mediator for the epoxidation reaction. uminho.pt The reaction avoids some disadvantages of direct electrolysis, such as the passivation of the electrode surface. uminho.pt For a series of synthetic alkenes, this method has yielded epoxides with moderate success, as detailed in the table below. uminho.pt

Table 1: Electrochemical Epoxidation of Various Synthetic Alkenes Mediated by Sodium Bromide This interactive table summarizes the yields of epoxides from different synthetic alkenes using an electrochemical method.

| Alkene | Epoxide Yield (%) |

|---|---|

| Styrene | 79% |

| trans-Stilbene | 50% |

| trans-β-Methylstyrene | 60% |

| Limonene | 71% |

Data sourced from a study on the electrochemical epoxidation of various natural and synthetic alkenes. uminho.pt

Photochemical Methods: Photocatalysis offers another sustainable pathway for epoxide synthesis. The partial oxidation of α-methylstyrene has been achieved using photoirradiated titanium dioxide (TiO₂) powder with molecular oxygen as the oxidant. scilit.com However, not all photochemical reactions of α-methylstyrene yield the desired epoxide. For instance, photoirradiation in the presence of a Europium(III)/Europium(II) photoredox system in methanol (B129727) leads to the formation of 2,3-dimethyl-2,3-diphenylbutane (B155905) and 3,4-dimethyl-3,4-diphenylpentanol, rather than the epoxide. colab.ws Furthermore, in some modern catalytic systems using aldehyde catalysts and hydrogen peroxide, control experiments run in the dark have confirmed that the reaction mechanism is not photochemical in nature. rsc.org

Novel Synthetic Routes and Methodological Innovations (e.g., using methylene donors)

Beyond the common epoxidation of α-methylstyrene, novel synthetic strategies for forming oxirane rings are an area of ongoing research. One such approach involves the use of methylene donors to construct the three-membered oxirane ring. ethz.ch Methylene donors are reagents capable of transferring a CH₂ group, and they are fundamental in the synthesis of three-membered cycles like cyclopropanes and epoxides. ethz.ch While the direct application to this compound is a specific extension of general principles, the underlying methodology represents a potential alternative synthetic route.

Common methylene donors used for the synthesis of three-membered rings include:

Diazomethane (CH₂N₂)

Sulfur ylides (e.g., Dimethylsulfoxonium methylide)

Simmons-Smith reagent (ICH₂ZnI)

These reagents react with carbonyl compounds to form epoxides. In the context of this compound, this would involve a reaction with a suitable ketone precursor.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound provides a clear case study for the application of Green Chemistry principles, which aim to make chemical processes more environmentally benign. rroij.comathensjournals.gr Key principles such as catalysis, use of safer solvents and reagents, and waste prevention are central to developing sustainable methods for its production. acs.orgnih.gov

Catalysis and Waste Prevention: A cornerstone of green chemistry is the use of catalytic reagents over stoichiometric ones. acs.org In the synthesis of this compound from α-methylstyrene, significant advances have been made using heterogeneous catalysts that can be easily recovered and recycled. For example, chiral Mn(III)(salen) complexes immobilized on supports like zinc phosphonate-phosphate have shown high efficiency and can be recycled multiple times (up to nine times) without significant loss of activity. rsc.org This approach not only prevents waste but also allows for the production of specific enantiomers of the epoxide. rsc.orgresearchgate.net

Safer Reagents and Atom Economy: The principle of using less hazardous chemical syntheses is exemplified by the replacement of traditional oxidants like meta-chloroperoxybenzoic acid (m-CPBA) with cleaner alternatives. researchgate.netacs.orgacs.org Hydrogen peroxide (H₂O₂) is an ideal green oxidant because its only byproduct is water, leading to a high atom economy. rsc.org The use of H₂O₂ in combination with tungsten-based polyoxometalate catalysts has been successfully applied to the epoxidation of α-methylstyrene in continuous flow microreactors. rsc.orgrsc.org Similarly, Ti-containing zeolites can catalyze the epoxidation with H₂O₂, though side reactions leading to the cleavage of the epoxide into acetophenone (B1666503) can occur under certain conditions. csic.es

Energy Efficiency and Safer Solvents: The use of continuous flow microreactors represents an advance in energy efficiency, offering superior control over reaction parameters and improved heat and mass transfer. rsc.orgrsc.org The selection of solvents is also critical. While chlorinated solvents have been traditionally used, a shift towards more sustainable and less hazardous alternatives is a key goal of green chemistry. rroij.comcsic.es Research into green synthesis often explores the use of recyclable ionic liquids or green solvents like PEG-400 in related syntheses. nih.govrsc.org

Table 2: Comparison of Sustainable Methods for the Epoxidation of α-Methylstyrene This interactive table provides a summary of research findings for various green catalytic systems used in the synthesis of this compound.

| Catalyst System | Oxidant | Conversion (%) | Selectivity / Enantiomeric Excess (ee) | Key Green Feature | Reference(s) |

|---|---|---|---|---|---|

| ZPS-PVPA-Mn-Salen | NaClO | 75-90% | 72-83% ee | Recyclable heterogeneous catalyst | researchgate.net |

| PW₄O₂₄[PTC]₃ | H₂O₂ | 55% | 89% selectivity | Clean oxidant (H₂O₂), flow chemistry | rsc.orgrsc.org |

| Immobilized chiral salen Mn(III) | m-CPBA / NaIO₄ | >99% | >99% ee | Recyclable catalyst, high enantioselectivity | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2 Propyloxirane

Ring-Opening Reactions of 2-Phenyl-2-propyloxirane

The cleavage of the carbon-oxygen bonds in the oxirane ring is a key reaction, providing a versatile route to 1,2-difunctionalized compounds. researchgate.net The outcome of these reactions is highly dependent on the reaction conditions, particularly the pH and the nature of the nucleophile and catalyst.

Under neutral or basic conditions, the ring-opening of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgalmerja.com In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the bulky phenyl and methyl groups, the nucleophilic attack preferentially occurs at the less substituted primary carbon atom. almerja.commagtech.com.cn

The reaction involves a backside attack, leading to an inversion of the stereochemical configuration at the site of attack. masterorganicchemistry.com The process is initiated by the nucleophile attacking the carbon, which forces the C-O bond to break, releasing the ring strain and forming an alkoxide intermediate. libretexts.orgyoutube.com This alkoxide is then protonated in a subsequent step to yield the final alcohol product. The regioselectivity is therefore controlled by sterics, favoring the formation of the product where the nucleophile has bonded to the primary carbon. rsc.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsymmetrical Epoxides

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Primary Product Type |

|---|---|---|---|

| Basic / Neutral | SN2 | Less substituted carbon | Primary alcohol |

This table illustrates the general principles of regioselectivity in epoxide ring-opening reactions.

In the presence of an acid, the ring-opening mechanism for this compound changes significantly. The reaction begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol). masterorganicchemistry.comucalgary.ca This protonation weakens the C-O bonds and makes the ring more susceptible to nucleophilic attack.

The subsequent ring-opening exhibits substantial unimolecular nucleophilic substitution (SN1) character. libretexts.org The C-O bond to the more substituted carbon—the tertiary, benzylic carbon—is weaker and begins to break, developing a significant partial positive charge on this carbon. masterorganicchemistry.comlibretexts.org This position is favored because the tertiary benzylic carbocation-like transition state is highly stabilized by both hyperconjugation from the methyl group and resonance with the phenyl ring. masterorganicchemistry.com

A weak nucleophile then attacks this more electrophilic, more substituted carbon. ucalgary.calibretexts.org Although the reaction proceeds with backside attack, resulting in an inversion of configuration, the regioselectivity is controlled electronically, favoring the formation of the product where the nucleophile has bonded to the tertiary benzylic carbon. ucalgary.ca

A wide array of catalysts can facilitate the ring-opening of epoxides, often providing high levels of control over regioselectivity and enantioselectivity. acs.orgnih.govnih.gov These catalysts can be broadly categorized into metal complexes and organocatalysts.

Metal Complexes: Lewis acidic metal complexes, such as those involving chromium (Cr), cobalt (Co), aluminum (Al), or gallium (Ga) with salen or BINOL ligands, are effective catalysts. mdpi.comresearchgate.netunits.itacs.org The mechanism typically involves the coordination of the metal center to the epoxide oxygen, activating it towards nucleophilic attack. units.it In some cases, a bimetallic mechanism is proposed, where one metal center activates the epoxide while another delivers the nucleophile, leading to enhanced reactivity and selectivity. units.itacs.org These catalysts can be designed to favor attack at either the more or less substituted carbon, overriding the inherent substrate bias. rsc.org

Organocatalysts: Metal-free organocatalytic systems have also been developed for epoxide ring-opening. nih.gov These can include chiral phosphoric acids, guanidines, and hydrogen-bond donors. nih.govrsc.org These catalysts typically activate the epoxide by forming hydrogen bonds, increasing its electrophilicity in a manner similar to acid catalysis, but under milder conditions. This activation facilitates the attack by a nucleophile.

Table 2: Examples of Catalysts for Epoxide Ring-Opening Reactions

| Catalyst Type | Example | General Role |

|---|---|---|

| Metal-Salen Complexes | (salen)Cr(III)Cl | Lewis acid activation of epoxide, can facilitate asymmetric reactions. mdpi.comunits.itacs.org |

| Heterobimetallic Complexes | Gallium-Lithium-BINOL (GaLB) | Multifunctional catalysis, activating both epoxide and nucleophile. acs.org |

Rearrangement Reactions of this compound

Under certain conditions, particularly with Lewis or Brønsted acids, this compound can undergo rearrangement reactions. The most probable pathway is a Meinwald-type rearrangement, which is analogous to a pinacol rearrangement.

The reaction is initiated by the coordination of a Lewis acid or proton to the epoxide oxygen. This facilitates the cleavage of the C-O bond at the more substituted tertiary, benzylic carbon, forming a carbocation intermediate. This carbocation is stabilized by the adjacent phenyl ring. A subsequent 1,2-hydride shift from the adjacent primary carbon to the carbocation center would occur. This shift results in the formation of a more stable benzylic ketone, 2-phenyl-2-butanone, after tautomerization. This type of rearrangement is a known pathway for epoxides to convert into carbonyl compounds. nih.gov

Another potential rearrangement is the Payne rearrangement, which involves the intramolecular migration of an epoxide in the presence of an adjacent hydroxyl group and a base. chemistry-chemists.comwikipedia.org However, this would require a derivative of this compound that already contains a nearby alcohol function.

Polymerization of this compound and Related Oxiranes

Epoxides, including derivatives of styrene (B11656) oxide like this compound, can undergo ring-opening polymerization (ROP) to form polyethers. youtube.com This process is a form of chain-growth polymerization where the cyclic monomer is added to a growing polymer chain. wikipedia.orgmdpi.com The polymerization can be initiated by anionic, cationic, or organometallic species.

Anionic ring-opening polymerization (AROP) is a common method for polymerizing epoxides and is initiated by nucleophilic reagents such as alkoxides, hydroxides, or organometallic compounds like alkyllithiums. youtube.comwikipedia.org

The mechanism involves a sequence of nucleophilic attack steps:

Initiation: The anionic initiator (e.g., an alkoxide, RO⁻) performs a nucleophilic SN2 attack on the less sterically hindered carbon atom of the this compound monomer. This opens the ring and forms a new, larger alkoxide. wikipedia.orgmdpi.com

Propagation: The newly formed alkoxide at the end of the growing chain then acts as the nucleophile, attacking another monomer molecule at its less substituted carbon. researchgate.net This process repeats, extending the polymer chain. wikipedia.org

The polymerization of styrene oxide derivatives via AROP has been documented, and the ring-opening is known to occur almost exclusively at the β-position (the less substituted carbon). researchgate.net Under appropriate conditions, where termination and chain transfer reactions are absent, this method can produce living polymers with well-defined molecular weights and narrow polydispersity. mdpi.comuni-bayreuth.de

Table 3: Common Initiators for Anionic Ring-Opening Polymerization (AROP) of Epoxides

| Initiator Class | Specific Examples |

|---|---|

| Alkali Metal Alkoxides | Sodium methoxide, Potassium methoxide researchgate.net |

| Organometallic Reagents | sec-Butyllithium (sec-BuLi) mdpi.commdpi.com |

| Alkali Metal Hydroxides | Potassium hydroxide (B78521) (KOH) researchgate.net |

Cationic Polymerization Mechanisms (e.g., Activated Monomer Mechanism)

The polymerization of oxiranes can be initiated by cationic species, proceeding via a chain-growth mechanism known as cationic ring-opening polymerization (CROP). This process is of significant interest for the synthesis of polyethers.

In a typical CROP, referred to as the Active Chain End (ACE) mechanism, an electrophilic initiator protonates or coordinates to the oxygen atom of the oxirane ring, creating a reactive oxonium ion. This active center is then attacked by another monomer molecule, propagating the polymer chain. For an unsymmetrical oxirane like this compound, the ring-opening can, in principle, occur at either of the two carbon atoms of the epoxide ring. However, due to the presence of the phenyl and propyl groups on the C2 carbon, the formation of a tertiary benzylic carbocationic intermediate is highly stabilized through resonance. Consequently, the polymerization is expected to proceed via an SN1-like mechanism, with the nucleophilic attack of the incoming monomer occurring almost exclusively at this more substituted carbon atom.

A more controlled method for CROP is the Activated Monomer Mechanism (AMM) . researchgate.net This mechanism is favored in the presence of protic substances, such as alcohols, which act as transfer agents. In the AMM, the monomer is first activated, typically by protonation, and this activated monomer is then attacked by a neutral nucleophilic end-group of the growing polymer chain (e.g., a hydroxyl group). researchgate.net This process regenerates the neutral terminal group, and the proton is transferred to another monomer molecule to continue the cycle. The AMM can suppress side reactions like chain transfer and termination that are more common in the ACE mechanism, allowing for the synthesis of polymers with more controlled molecular weights and architectures. researchgate.net

Table 1: Comparison of ACE and AMM Polymerization Mechanisms

| Feature | Active Chain End (ACE) Mechanism | Activated Monomer (AM) Mechanism |

| Active Species | Propagating chain end is a cation (e.g., tertiary oxonium ion). | Monomer is activated (e.g., protonated); polymer chain end is neutral (e.g., -OH). |

| Initiation | Requires a strong electrophile or protic acid. | Typically involves a protic species (e.g., alcohol) and an acid catalyst. |

| Propagation | Cationic chain end attacks a neutral monomer. | Neutral chain end attacks a protonated/activated monomer. |

| Control | Can be difficult to control; side reactions are common. | Offers better control over molecular weight and lower polydispersity. |

| Termination | Prone to termination and chain transfer reactions. | Termination and chain transfer are significantly suppressed. |

Coordination Polymerization (e.g., organometallic catalysts)

Coordination polymerization offers an alternative route to polyethers with potentially greater control over the polymer's structure compared to purely ionic methods. This technique employs organometallic catalysts, often involving transition metals or main group metals like aluminum, zinc, and cobalt. d-nb.inforesearchgate.net

In this mechanism, the oxirane monomer first coordinates to the metal center of the catalyst. This coordination activates the monomer by polarizing the C-O bonds of the oxirane ring, making it more susceptible to nucleophilic attack. The propagation step involves the insertion of the coordinated monomer into the metal-polymer bond. This process, often referred to as a coordination-insertion mechanism, can lead to polymers with high stereoregularity and narrow molecular weight distributions.

The bulky nature of the substituents on this compound would play a significant role in coordination polymerization. The steric hindrance might affect the rate of polymerization and the ability of the monomer to coordinate to the metal center. However, the catalyst's ligand environment can be tailored to accommodate sterically demanding monomers and to influence the stereochemical outcome of the polymerization. units.it

Table 2: Examples of Organometallic Catalyst Systems for Epoxide Polymerization

| Catalyst System | Metal Center | Typical Monomers | Polymer Characteristics |

| Ziegler-Natta type | Ti, Al | Propylene (B89431) oxide | Can produce isotactic polymers |

| Salen Complexes | Co, Cr, Al | Propylene oxide, Styrene oxide | High activity, potential for stereocontrol |

| Porphyrin Complexes | Al, Zn | Propylene oxide, Cyclohexene oxide | Living polymerization, block copolymers |

| β-Diketiminate Complexes | Zn, Mg | Cyclohexene oxide, Propylene oxide | Controlled polymerization, high turnover |

Stereocontrolled Polymerization of Oxiranes

The C2 carbon of this compound is a chiral center. Therefore, the monomer exists as a pair of enantiomers, (R)- and (S)-2-Phenyl-2-propyloxirane. The polymerization of such a racemic mixture can result in polymers with different stereochemical microstructures, or tacticity.

Atactic polymers have a random arrangement of stereocenters.

Isotactic polymers have all stereocenters with the same configuration.

Syndiotactic polymers have alternating stereocenter configurations.

Stereocontrolled polymerization aims to produce polymers with a specific tacticity, which significantly influences the material's physical properties, such as crystallinity and melting point. This control is achieved using chiral catalysts that can differentiate between the enantiomers of the monomer or control the stereochemistry of the ring-opening. nih.gov For example, chiral salen-metal complexes have been shown to be effective for the stereoselective polymerization of various epoxides. nih.gov

A chiral catalyst can promote stereocontrol through several mechanisms:

Kinetic Resolution: The catalyst preferentially polymerizes one enantiomer from a racemic mixture, leaving the unreacted monomer enriched in the other enantiomer.

Stereoselective Polymerization: The catalyst incorporates both enantiomers into the polymer chain but controls the connectivity to produce a stereoregular polymer, such as a syndiotactic or heterotactic structure from a meso or racemic monomer. nih.gov

The development of catalysts for the stereocontrolled polymerization of trisubstituted oxiranes like this compound remains a specialized area of research.

Cycloaddition Reactions Involving this compound (e.g., with CO2 for cyclic carbonates)

Epoxides can undergo cycloaddition reactions, most notably with carbon dioxide (CO2), to form five-membered cyclic carbonates. researchgate.net This reaction is of significant industrial and environmental interest as it represents a method of CO2 fixation into valuable chemicals. researchgate.net The process is typically 100% atom-economical. core.ac.uk

The reaction mechanism generally requires a catalyst system that can perform two functions: a Lewis acid to activate the epoxide by coordinating to the oxygen atom, and a nucleophile to attack one of the epoxide carbons, leading to ring-opening. rsc.org A common catalytic system involves a combination of a metal salt (e.g., ZnCl2, AlCl3) and a co-catalyst like a quaternary ammonium or phosphonium halide (e.g., tetrabutylammonium bromide, TBAB). rsc.orgua.es The halide anion acts as the nucleophile.

For this compound, the cycloaddition with CO2 would be expected to produce 4,4-dimethyl-5-phenyl-1,3-dioxolan-2-one. The reaction conditions, such as temperature, CO2 pressure, and catalyst choice, would be crucial. The steric hindrance at the fully substituted C2 carbon might necessitate more forcing conditions (e.g., higher temperatures or pressures) compared to less substituted epoxides like propylene oxide or styrene oxide. core.ac.uk

Table 3: Catalyst Systems for Cycloaddition of CO2 to Styrene Oxide

| Catalyst | Co-catalyst / Support | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| ZnBr2 | TBAI | 60 | 4 | - | >95 |

| ZnCl2 | Alumina | 100 | 10 | 12 | 93 |

| Ce-TPTC-NH2 MOF | TBAB | 100 | 5 | 24 | 88 rsc.org |

| [Ru(III)(salen)]Cl | PTAT | 70 | 8 | 4 | 37 core.ac.uk |

| Data is for the analogous compound Styrene Oxide and is intended to be illustrative. |

Oxidation and Reduction Pathways of the Oxirane Moiety

The oxirane ring is a versatile functional group that can undergo both oxidation and reduction.

Oxidation: The oxidation of an oxirane ring is a challenging transformation that often requires harsh conditions, which can also affect other parts of the molecule, such as the phenyl ring. Strong oxidizing agents could potentially lead to the cleavage of the C-C bond of the oxirane. It is more common to consider the oxidation of the alkene precursor, α-methylstyrene, which can be oxidized to form the corresponding epoxide, this compound (also known as α-methylstyrene oxide). google.com This epoxidation can be achieved using peroxy acids (e.g., m-CPBA) or other oxidizing agents. thieme-connect.de Further oxidation of the phenyl ring or cleavage of the molecule could lead to products like benzaldehyde and benzoic acid, which are common oxidation products of phenyl-substituted compounds. rsc.org

Reduction: The reduction of epoxides is a more straightforward process that yields alcohols. The regioselectivity of the ring-opening depends on the reaction mechanism and the reagents used.

With complex metal hydrides like lithium aluminum hydride (LiAlH4), the reaction proceeds via an SN2 mechanism. The hydride nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the C3 (CH2) position, leading to the formation of 2-phenyl-2-propanol (B165765) after acidic workup.

Catalytic hydrogenation (e.g., H2/Pd, Pt) can also reduce epoxides. The regioselectivity can vary, but often the product is the same as from hydride reduction.

Table 4: Expected Products from Oxidation and Reduction of this compound

| Reaction | Reagent(s) | Expected Major Product |

| Reduction | 1. LiAlH42. H3O+ | 2-Phenyl-2-propanol |

| Reduction | H2 / Pd-C | 2-Phenyl-2-propanol |

| Oxidation | Strong oxidants (e.g., KMnO4, heat) | Potential for ring cleavage to form acetophenone (B1666503) or further degradation to benzoic acid. |

| Acid-catalyzed hydrolysis | H3O+ | 2-Phenyl-1,2-propanediol |

Spectroscopic and Advanced Analytical Techniques in Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational, Configurational Analysis, and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Phenyl-2-propyloxirane in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are pivotal in assigning the configuration and predominant conformations of the molecule.

For this compound, the protons on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals in the ¹H NMR spectrum. oregonstate.edu The chemical shifts of the protons and carbons in the oxirane ring are characteristically found in the upfield region, typically between 2.5 and 3.5 ppm for protons and 40-60 ppm for carbons. libretexts.org The phenyl group and the propyl chain will exhibit signals in their expected regions, with the carbons and protons closer to the electron-withdrawing oxygen atom of the oxirane ring showing a downfield shift. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related structures and general NMR principles, as specific experimental data for this exact compound is not readily available in the searched literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane CH₂ | ~2.5 - 3.0 (diastereotopic protons) | ~45 - 55 |

| Quaternary Oxirane C | - | ~55 - 65 |

| Propyl CH₂ (adjacent to oxirane) | ~1.8 - 2.2 | ~30 - 40 |

| Propyl CH₂ (middle) | ~1.3 - 1.6 | ~15 - 25 |

| Propyl CH₃ | ~0.8 - 1.1 | ~10 - 15 |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.5 | ~125 - 145 |

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the relative stereochemistry (configuration) and preferred conformation of the molecule. By observing through-space correlations between protons, one can deduce their spatial proximity. For instance, NOE correlations between the protons of the propyl group and the phenyl ring protons would provide information about the rotational conformation around the C-C bond connecting the oxirane ring to the propyl chain.

Mass Spectrometry Techniques in Reaction Pathway Identification and Isomer Differentiation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. Under electron ionization (EI), the molecular ion ([M]⁺•) would be observed at m/z corresponding to the molecular weight of C₁₁H₁₄O. The fragmentation pattern of phenyl-substituted epoxides is often characterized by cleavages of the oxirane ring and the bonds adjacent to it.

A common fragmentation pathway for epoxides involves the cleavage of the C-C bond of the oxirane ring. For this compound, this could lead to the formation of a stable benzylic cation. The fragmentation of its isomer, 2-methyl-2-phenyloxirane (α-methylstyrene oxide), shows a base peak that is not the molecular ion, indicating facile fragmentation. The fragmentation of aromatic compounds often results in a strong molecular ion peak due to the stability of the aromatic ring. However, the presence of the strained epoxide ring can lead to more complex fragmentation patterns.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment Structure | Fragmentation Pathway |

| 162 | [C₁₁H₁₄O]⁺• | Molecular Ion |

| 147 | [C₁₀H₁₁O]⁺ | Loss of a methyl radical (•CH₃) from the propyl chain |

| 133 | [C₉H₉O]⁺ | Loss of an ethyl radical (•C₂H₅) from the propyl chain |

| 119 | [C₈H₇O]⁺ | Cleavage of the propyl group |

| 105 | [C₇H₅O]⁺ | Formation of the benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing the purity of this compound and for identifying potential isomers or byproducts from its synthesis. Different isomers will likely have distinct retention times in the gas chromatograph, and their mass spectra can be used for positive identification.

Furthermore, advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to differentiate between structural isomers. By selecting the molecular ion of a specific isomer and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern can be generated, acting as a fingerprint for that isomer. This is particularly useful in identifying the specific epoxide isomer formed in a reaction and in studying the reaction pathways of its formation and subsequent rearrangements.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and is an effective method for monitoring its synthesis.

The most characteristic vibrational modes of an epoxide are associated with the three-membered ring. In the IR spectrum, epoxides typically exhibit several characteristic bands:

Asymmetric ring stretching (C-O-C): A strong band usually appearing in the 810-950 cm⁻¹ region. chemistrytalk.orgspectroscopyonline.com

Symmetric ring stretching ("ring breathing"): A band often found around 1250 cm⁻¹. spectroscopyonline.com

C-H stretching of the epoxide ring: These can sometimes be observed at higher frequencies.

The presence of the phenyl group will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The propyl group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.

Table 3: Key Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Epoxide Ring Breathing | ~1250 | IR, Raman |

| Asymmetric Epoxide C-O-C Stretch | 810 - 950 | IR |

| Symmetric Epoxide C-O-C Stretch | 750 - 880 | IR |

Raman spectroscopy is particularly well-suited for in-situ monitoring of the epoxidation reaction. mdpi.comsci-hub.se The formation of the epoxide can be followed by the appearance of its characteristic Raman bands, while the disappearance of the C=C stretching band of the starting alkene, α-propylstyrene, can be simultaneously monitored. This non-invasive technique allows for real-time analysis of the reaction kinetics and can help in determining the optimal reaction conditions without the need for sample extraction. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing unambiguous information about bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, a successful single-crystal X-ray diffraction analysis would unequivocally establish its absolute configuration if a suitable crystalline derivative with a known stereocenter is prepared or if anomalous dispersion methods are employed.

The crystallographic data would reveal the exact conformation of the molecule in the crystal lattice, including the relative orientation of the phenyl ring and the propyl group with respect to the oxirane ring. This information is invaluable for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding if co-crystallized with other molecules.

However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge, especially for oils or low-melting-point solids. To date, no published crystal structure for this compound has been found in the searched literature. In such cases, researchers often rely on crystallographic data of closely related compounds to infer structural parameters. For instance, the crystal structures of other phenyl-substituted epoxides could provide expected bond lengths and angles for the oxirane ring and its substituents.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, determining the enantiomeric excess (ee) of a synthesized sample is crucial, especially in the context of asymmetric synthesis. Chiral chromatography is the most widely used and reliable technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) employ stationary phases that are themselves chiral. These chiral stationary phases interact differently with the two enantiomers of this compound, leading to different retention times. This allows for the separation of the (R)- and (S)-enantiomers into two distinct peaks in the chromatogram. The enantiomeric excess can then be calculated by comparing the areas of the two peaks. The choice of the specific chiral column and the mobile/carrier phase is critical for achieving good separation.

In addition to chromatography, spectroscopic methods can also be used to determine enantiomeric purity. Chiral shift reagents can be used in NMR spectroscopy to differentiate the signals of the two enantiomers. These reagents are chiral lanthanide complexes that bind to the epoxide, forming diastereomeric complexes that have different NMR spectra. The integration of the separated signals allows for the quantification of each enantiomer.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is another technique that can be used to characterize chiral molecules. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. While CD is excellent for qualitative analysis and for determining the absolute configuration by comparison with known standards or theoretical calculations, it is generally less accurate for the precise determination of enantiomeric excess compared to chiral chromatography.

Theoretical and Computational Chemistry Approaches to 2 Phenyl 2 Propyloxirane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity of 2-Phenyl-2-propyloxirane. These studies typically involve solving the Schrödinger equation for the molecule to obtain information about its electron distribution, molecular orbitals, and the nature of its chemical bonds.

The electronic structure of this compound is significantly influenced by the interplay between the strained oxirane ring and the adjacent phenyl group. The phenyl group, being an electron-withdrawing substituent, affects the electron density distribution within the epoxide ring. This, in turn, influences the partial positive charges on the carbon atoms of the oxirane, making them susceptible to nucleophilic attack. The inherent ring strain of the three-membered epoxide ring is a primary driver for its reactivity.

Computational analyses can quantify these effects. For instance, calculations of molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the epoxide carbons. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity towards different reagents.

Table 1: Illustrative Quantum Chemical Data for Epoxide Systems *

| Property | Description | Typical Computational Finding |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | The tertiary carbon (C2) attached to the phenyl group exhibits a more significant partial positive charge compared to the methylene (B1212753) carbon (C3). |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | A moderate HOMO-LUMO gap suggests a balance between kinetic stability and reactivity. |

| Bond Critical Point Analysis | Characterizes the nature of chemical bonds based on electron density topology. | Analysis reveals the strained nature of the C-O and C-C bonds within the oxirane ring. |

Note: This table provides illustrative data typical for phenyl-substituted epoxides, as specific comprehensive studies on the electronic structure of this compound are not extensively available in the reviewed literature.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of its various reactions, particularly ring-opening reactions.

These calculations can elucidate the step-by-step mechanism of a reaction, identifying intermediates and, crucially, the transition states that connect them. The calculated activation energies (the energy barriers of the transition states) provide quantitative predictions of reaction rates.

A notable application of DFT to a related system involves the ring-opening of phenyloxirane derivatives mediated by Frustrated Lewis Pairs (FLPs). researchgate.net DFT calculations have been employed to model the reaction pathways, confirming the energetic feasibility of proposed mechanisms. These studies show that the reaction proceeds through the formation of zwitterionic intermediates. The calculations can also rationalize experimentally observed reaction rates by comparing the Gibbs free energies of activation for different pathways. researchgate.net

Table 2: Example of DFT-Calculated Energy Profile Data for Epoxide Ring-Opening *

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants | Epoxide + Nucleophile | 0.0 | Initial state |

| Transition State 1 (TS1) | [Epoxide---Nucleophile]‡ | +15.2 | Nucleophilic attack on the epoxide carbon |

| Intermediate | Ring-opened adduct | -5.8 | Formation of a stable intermediate |

| Transition State 2 (TS2) | [Intermediate]‡ | +8.5 | Conformational change or subsequent reaction step |

| Products | Final ring-opened product | -12.1 | Final stable product |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations on reaction energy profiles.

Harmonic frequency calculations are typically performed to characterize the stationary points on the potential energy surface. A local minimum (reactant, intermediate, or product) will have no imaginary frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the electronic properties and reaction pathways of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the surrounding environment (like a solvent) on the molecule's behavior over time.

MD simulations model the atoms as classical particles moving according to Newton's laws of motion, with the forces between them described by a force field. By simulating the trajectory of the molecule over a period of time, MD can reveal its preferred conformations and the dynamics of its interactions with other molecules.

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: The rotation of the phenyl group relative to the oxirane ring and the flexibility of the propyl group can be studied. This can identify the most stable conformers and the energy barriers between them.

Study Solvent Effects: By including explicit solvent molecules in the simulation, one can investigate how the solvent influences the conformational equilibrium and the accessibility of the epoxide ring to reactants.

Investigate Intermolecular Interactions: MD simulations can model the interactions between this compound and other molecules, such as nucleophiles or catalysts, providing insights into the initial steps of a reaction.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity (regio- and stereoselectivity) of chemical reactions, providing valuable guidance for synthetic chemists.

Regioselectivity: The ring-opening of the unsymmetrical this compound can occur at either the tertiary carbon (C2) or the methylene carbon (C3). The outcome is highly dependent on the reaction conditions.

Under basic or neutral conditions (SN2-type) , nucleophilic attack is generally favored at the less sterically hindered carbon atom (C3).

Under acidic conditions (SN1-type) , the reaction often proceeds through a carbocation-like transition state, favoring attack at the more substituted tertiary carbon (C2), which can better stabilize the positive charge due to the adjacent phenyl group.

Computational models, particularly DFT, can predict the regioselectivity by calculating the activation barriers for nucleophilic attack at each of the two carbons. The pathway with the lower activation energy will be the favored one.

Selectivity: Computational methods can also be used to predict other forms of selectivity. For example, in reactions involving multiple competing pathways, computational screening can identify the most likely products. General computational tools for predicting site- and regioselectivity in organic reactions are continuously being developed and refined.

Development of Computational Models for Reaction Pathway Discovery

Beyond the study of known reactions, computational chemistry is increasingly used for the discovery of new reaction pathways. Automated reaction path exploration methods can systematically search the potential energy surface of a reacting system to identify novel intermediates and transition states.

While specific models for this compound are not documented, general methodologies for automated reaction pathway exploration, such as the Artificial Force Induced Reaction (AFIR) method, have been developed. These methods can be applied to systems like this compound to explore, for instance, its decomposition pathways or its reactions with various reagents under different conditions. This can lead to the prediction of unexpected products and the design of novel synthetic routes.

Computational Insights into Stereoselectivity Determinants

The ring-opening of chiral epoxides like this compound often proceeds with a high degree of stereospecificity, which is crucial for the synthesis of enantiomerically pure compounds. Computational chemistry provides a powerful lens through which to understand the origins of this stereoselectivity.

In many cases, the ring-opening of phenyloxirane derivatives follows an SN2-type mechanism. This mechanism involves a backside attack by the nucleophile on one of the epoxide's carbon atoms, leading to an inversion of the stereochemical configuration at that center.

Computational modeling can be used to:

Analyze Transition State Geometries: By examining the three-dimensional structure of the transition state, chemists can understand the steric and electronic interactions that favor one stereochemical outcome over another.

Quantify Stereoselectivity: The energy difference between the transition states leading to different stereoisomers can be calculated. A larger energy difference corresponds to a higher degree of stereoselectivity.

Design Stereoselective Catalysts: In catalyzed reactions, computational methods can be used to model the interaction between the substrate, the catalyst, and the reagent to understand how the catalyst controls the stereochemistry of the product. This knowledge can then be used to design more effective and selective catalysts.

For example, computational studies on related systems have highlighted the cooperative effect between a chiral catalyst and an achiral additive in creating a highly organized and selective transition state for epoxidation reactions.

Applications of 2 Phenyl 2 Propyloxirane in Specialized Chemical Synthesis and Materials Science

Precursor in Polymer Chemistry for Novel Materials (e.g., polyethers, resins, coatings)

2-Phenyl-2-propyloxirane serves as a monomer in the synthesis of specialized polymers, primarily through cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net In this process, a cationic initiator activates the oxygen atom of the oxirane ring, making the molecule susceptible to nucleophilic attack by another monomer unit. The propagation proceeds by the sequential addition of monomers, leading to the formation of a polyether backbone. The general mechanism for the cationic ring-opening polymerization of an epoxide is detailed in the table below.

Table 1: Mechanism of Cationic Ring-Opening Polymerization (CROP)

| Step | Description |

|---|---|

| Initiation | A cationic initiator (e.g., a Lewis acid or a strong protic acid) interacts with the oxygen atom of the oxirane ring, forming a reactive oxonium ion. |

| Propagation | A second monomer molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the activated oxirane ring. This opens the ring and regenerates the active oxonium ion at the end of the growing polymer chain. |

| Termination | The polymerization is terminated by a reaction that neutralizes the cationic propagating center. This can occur through various mechanisms, such as reaction with a counter-ion or a nucleophilic impurity. |

The resulting polyethers, bearing a phenyl and a propyl group on alternating carbon atoms of the polymer chain, can be designed to have specific properties. The bulky phenyl group can increase the glass transition temperature (Tg) and thermal stability of the material compared to simpler polyethers like poly(propylene oxide). researchgate.net

However, the steric hindrance caused by the two substituents on the same carbon (the quaternary carbon of the oxirane) can pose challenges to polymerization. In a study of a similarly structured monomer, 2-ethoxycarbonyl-3-phenyloxirane, polymerization failed to occur, leading instead to the formation of small cyclic molecules. researchgate.net This suggests that achieving high molecular weight polymers from this compound may require carefully optimized reaction conditions and potent initiator systems.

In the context of resins and coatings , this compound can also be used as a reactive diluent. wikipedia.org Epoxy resins are often highly viscous, and the addition of a lower-viscosity epoxide like this compound can improve workability and ease of application. specialchem.comnih.gov As a reactive diluent, it becomes incorporated into the final cross-linked polymer network during the curing process, which can modify the mechanical properties and thermal stability of the resulting thermoset material. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

The high ring strain of the epoxide group makes this compound an excellent electrophilic intermediate for the synthesis of more complex organic molecules. The ring can be readily opened by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. jsynthchem.com

Due to the electronic influence of the adjacent phenyl group, which can stabilize a partial positive charge, nucleophilic attack preferentially occurs at the more substituted carbon atom (the benzylic carbon). scielo.org.mx This regioselectivity is a key feature in its utility as a synthetic building block.

Table 2: Regioselective Ring-Opening Reactions of this compound

| Nucleophile | Reagent Type | Product Class | Significance |

|---|---|---|---|

| Organometallics | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Tertiary Alcohols | Forms a new carbon-carbon bond, allowing for the construction of complex carbon skeletons. mdma.ch |

| Amines | Primary or Secondary Amines (RNH₂, R₂NH) | β-Amino Alcohols | Introduces a nitrogen atom, creating valuable intermediates for pharmaceuticals and other bioactive molecules. jsynthchem.comscielo.org.mx |

| Hydrides | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Alcohols | Formal reduction of the epoxide to an alcohol, specifically 2-phenyl-2-pentanol. |

| Alkoxides | Sodium Alkoxide (NaOR) | β-Alkoxy Alcohols | Forms an ether linkage, adding functional complexity. |

A notable application is in the reaction with Grignard reagents. For instance, the reaction of a similar epoxide, propylene (B89431) oxide, with phenylmagnesium bromide (in the presence of a copper iodide catalyst) yields 1-phenyl-2-propanol. mdma.ch By analogy, reacting this compound with a Grignard reagent like methylmagnesium bromide would result in the formation of a new carbon-carbon bond at the phenyl-bearing carbon, yielding, after workup, the tertiary alcohol 2-methyl-1-phenyl-2-pentanol. Such reactions are fundamental in building up molecular complexity from simpler precursors. The synthesis of β-amino alcohols via the ring-opening with amines is another critical transformation, as this functional group motif is present in numerous pharmaceutical compounds. jsynthchem.com

Role in Specialty Chemicals and Fine Chemical Production

This compound serves as a precursor in the production of specialty and fine chemicals, particularly in the fragrance and flavor industry. Fine chemicals are pure, single substances produced in limited quantities that are sold on the basis of their chemical specifications. nbinno.compatsnap.com Many aroma compounds fall into this category.

The tertiary alcohol 2-phenyl-2-propanol (B165765) is a known fragrance ingredient with a mild, green, and sweet earthy odor. nbinno.comnih.govresearchgate.net It is also a key intermediate in the synthesis of agrochemicals and pharmaceuticals. nbinno.comwikipedia.org While 2-phenyl-2-propanol can be synthesized through several routes, including the Grignard reaction of phenylmagnesium bromide with acetone (B3395972) or the oxidation of cumene (B47948), its synthesis from this compound represents a potential value-added transformation. patsnap.comwikipedia.orgchemicalbook.com

The conversion of the oxirane to the corresponding tertiary alcohol can be achieved through a reductive ring-opening process. This transformation establishes a direct link between the oxirane intermediate and a high-value specialty chemical used in perfumery and as a building block in other sectors of the fine chemical industry.

Application in Surface Chemistry and Coatings

While specific, documented applications of this compound in surface chemistry are not widely reported in the literature, its chemical structure offers significant potential in this field. The reactive epoxide ring is capable of forming covalent bonds with various functional groups commonly found on material surfaces, such as hydroxyl (-OH) or amine (-NH₂) groups.

This reactivity allows for the potential use of this compound in surface grafting or as a component in the formation of self-assembled monolayers (SAMs). mdpi.comnih.govresearchgate.net By covalently attaching the molecule to a substrate (e.g., silicon wafers, metal oxides), the surface properties can be fundamentally altered. The exposed phenyl and propyl groups would create a more hydrophobic (water-repellent) surface compared to an unmodified, hydrophilic substrate.

In the formulation of advanced coatings, molecules like this compound could also function as adhesion promoters. researchgate.net An adhesion promoter is a substance used to enhance the bonding between a coating and a substrate. The epoxide ring could react with the substrate surface while the rest of the molecule becomes entangled or reacts with the bulk coating material, effectively creating a strong chemical bridge at the interface and improving the durability and performance of the coating.

Synthesis and Reactivity of Advanced 2 Phenyl 2 Propyloxirane Derivatives and Analogues

Functionalization Strategies of the Phenyl Ring and Propyl Substituents

The presence of both an aromatic ring and an aliphatic chain in 2-phenyl-2-propyloxirane offers multiple avenues for selective functionalization, allowing for the synthesis of a diverse library of derivatives with tailored properties.

Phenyl Ring Functionalization:

The phenyl group is amenable to a variety of electrophilic aromatic substitution reactions, enabling the introduction of a wide range of substituents onto the aromatic core. Standard protocols for nitration, halogenation, and Friedel-Crafts reactions can be adapted for this compound, although the oxirane ring's sensitivity to acidic conditions necessitates careful optimization of reaction parameters.

Nitration: The introduction of a nitro group, a versatile precursor for other functionalities, can be achieved using mild nitrating agents to prevent acid-catalyzed ring opening of the epoxide.

Halogenation: Bromination and chlorination can be accomplished using appropriate halogenating agents in the presence of a Lewis acid catalyst, yielding halo-substituted derivatives.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the attachment of acyl and alkyl groups, respectively, to the phenyl ring, further expanding the structural diversity of the resulting compounds.

The directing effects of the 2-propyloxirane substituent on the regioselectivity of these electrophilic substitutions are of significant interest for controlling the isomer distribution of the products.

Propyl Substituent Functionalization:

The propyl group offers sites for functionalization through free-radical reactions. Free-radical halogenation, for instance, can introduce a halogen atom onto the propyl chain, which can then serve as a handle for further synthetic transformations. The selectivity of this halogenation is influenced by the relative stability of the resulting carbon radicals.

| Functionalization Strategy | Reagents and Conditions | Potential Products |

| Phenyl Ring | ||

| Nitration | Mild nitrating agents (e.g., acetyl nitrate) | Nitro-substituted 2-phenyl-2-propyloxiranes |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halo-substituted 2-phenyl-2-propyloxiranes |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted 2-phenyl-2-propyloxiranes |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | Alkyl-substituted 2-phenyl-2-propyloxiranes |

| Propyl Group | ||

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromo-substituted propyl chain derivatives |

Synthesis of Spiro- and Fused-Ring Systems Incorporating the this compound Skeleton

The inherent reactivity of the oxirane ring in this compound provides a powerful tool for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems.

Spiro-Ring Systems:

Spiro compounds containing the this compound moiety can be synthesized through intramolecular reactions of appropriately functionalized derivatives. For example, a derivative with a nucleophilic group tethered to the phenyl ring could undergo an intramolecular ring-opening of the epoxide to form a spirocyclic ether. Another approach involves the reaction of a precursor ketone with a sulfur ylide to directly form a spiro-oxirane.

Fused-Ring Systems:

The construction of fused-ring systems can be achieved through intramolecular cyclization reactions. For instance, an intramolecular Friedel-Crafts reaction of a this compound derivative bearing an appropriate electrophilic side chain on the phenyl ring could lead to the formation of a new ring fused to the aromatic system. Lewis acid-catalyzed rearrangements of this compound can also lead to the formation of fused carbocyclic systems. For example, treatment with a Lewis acid could induce a rearrangement cascade involving ring opening and subsequent intramolecular attack of the phenyl ring onto the resulting carbocation, leading to the formation of dihydronaphthalene derivatives.

| Cyclization Strategy | Key Precursor | Resulting System |

| Spirocyclization | This compound with a tethered nucleophile | Spirocyclic ether |

| Fused-Ring Formation | This compound with an electrophilic side chain | Fused carbocyclic system |

| Rearrangement/Cyclization | This compound | Dihydronaphthalene derivatives |

Comparative Reactivity Studies of Substituted 2-Phenyl-2-propyloxiranes

The electronic and steric nature of substituents on both the phenyl ring and the propyl group can significantly influence the reactivity of the oxirane ring in this compound derivatives. Comparative studies of these substituted analogues provide valuable insights into the reaction mechanisms and allow for the fine-tuning of their chemical behavior.

Influence of Phenyl Ring Substituents:

The rate of acid-catalyzed ring-opening of the epoxide is highly sensitive to the electronic properties of substituents on the phenyl ring. Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring are expected to stabilize the partial positive charge that develops on the benzylic carbon during the transition state of the ring-opening process, thereby accelerating the reaction. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would destabilize this transition state and decrease the reaction rate. A Hammett plot, correlating the logarithm of the reaction rate constants with the Hammett substituent constants (σ), can be used to quantify these electronic effects. A negative ρ (rho) value from such a plot would indicate the buildup of positive charge at the benzylic position in the rate-determining step, consistent with an Sₙ1-like mechanism.

Influence of Propyl Group Substituents:

Substituents on the propyl group can influence the reactivity of the oxirane ring primarily through steric effects. Bulky substituents near the oxirane ring can hinder the approach of nucleophiles, slowing down the rate of Sₙ2-type ring-opening reactions. The Taft equation can be employed to separate and quantify the steric (Eₛ) and electronic (σ*) effects of these substituents on the reaction rate.

| Substituent Position | Substituent Type | Expected Effect on Reactivity (Acid-Catalyzed Ring Opening) | Rationale |

| Phenyl Ring | Electron-Donating | Increase | Stabilization of the benzylic carbocation-like transition state |

| Phenyl Ring | Electron-Withdrawing | Decrease | Destabilization of the benzylic carbocation-like transition state |

| Propyl Group | Bulky/Sterically Hindering | Decrease (for Sₙ2) | Steric hindrance to nucleophilic attack |

These comparative studies are crucial for understanding the structure-reactivity relationships within this class of compounds and for designing derivatives with specific reactivity profiles for various synthetic applications.

Advanced Methodologies for Quantitative Analysis and Purity Assessment of 2 Phenyl 2 Propyloxirane

Chromatographic Methods (HPLC, GC) for Purity and Impurity Profiling in Synthetic Mixtures

Chromatographic techniques are indispensable for separating 2-Phenyl-2-propyloxirane from its starting materials, intermediates, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods for purity and impurity profiling.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection is a primary method for the analysis of this compound. The presence of the phenyl group provides a strong chromophore, making UV detection highly sensitive and suitable for quantitative purposes. astm.org A stability-indicating HPLC method can be developed to separate the main component from potential impurities and degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). nih.govijtsrd.comrsc.org

The method typically utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or sulfate) and an organic solvent like acetonitrile or methanol (B129727) is used to elute the compounds from the column. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | ACE C18 or equivalent (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Sodium Sulfate with 0.05% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at 230 nm and 280 nm astm.org |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile/Water (50:50 v/v) |

Gas Chromatography (GC):

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an excellent technique for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. thermofisher.com Impurity profiling by GC-MS allows for the identification of unknown impurities based on their mass spectra. thermofisher.com This method is crucial for detecting residual solvents, unreacted starting materials, or low molecular weight by-products from the synthesis process.

A typical GC method involves injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a non-polar or medium-polarity stationary phase, separates the components based on their boiling points and interactions with the phase.

Table 2: Representative GC-FID/MS Parameters for Impurity Profiling

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID at 300 °C or MS |

| MS Parameters | Ion Source: EI, 70 eV; Scan Range: 40-450 amu |

| Sample Prep. | 1 mg/mL in Dichloromethane |

Quantitative Spectroscopic Analysis (e.g., Q-NMR, UV-Vis)

Spectroscopic methods offer rapid and non-destructive ways to quantify this compound and assess its purity.

Quantitative Nuclear Magnetic Resonance (Q-NMR):

Quantitative ¹H-NMR (Q-NMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for a specific reference standard of the analyte itself. The quantification is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

For this compound, the protons on the oxirane ring are chemically distinct and resonate in a region of the ¹H-NMR spectrum that is often free from other signals. These signals can be used for quantification. The purity of the sample can be calculated using the following formula, by comparing the analyte's signal integral to that of a high-purity, stable internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known mass.

Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std

Where:

I = Integral area of the signal

N = Number of protons generating the signal

MW = Molecular Weight

W = Weight

P = Purity of the standard

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of compounds that contain chromophores. The phenyl group in this compound absorbs UV radiation, typically in the 200-300 nm range. libretexts.org Based on structurally similar compounds like styrene (B11656) and its derivatives, this compound is expected to exhibit a primary absorption maximum (λmax) around 260-280 nm. uconn.eduresearchgate.net

Quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While not as selective as chromatographic methods, UV-Vis is highly useful for rapid concentration determination in solutions where this compound is the main absorbing species. libretexts.orglibretexts.orgjopir.in

Table 3: Typical Parameters for UV-Vis Quantitative Analysis

| Parameter | Value |

| Instrument | Double-beam UV-Vis Spectrophotometer |

| Solvent (Blank) | Methanol or Ethanol (UV Grade) |

| Wavelength (λmax) | Determined by scanning (approx. 260-280 nm) |

| Path Length (Cuvette) | 1.0 cm |

| Calibration Range | e.g., 5 - 50 µg/mL |

| Measurement | Absorbance at λmax |

Advanced Titrimetric Methods for Functional Group Quantification

Titrimetric methods provide a classic and reliable approach for the direct quantification of the epoxide functional group in this compound. The most common method involves the ring-opening of the oxirane by a hydrohalic acid, typically hydrogen bromide (HBr).

This method, often based on standards like ASTM D1652, involves dissolving a weighed amount of the sample in a suitable solvent and titrating it with a standardized solution of HBr in glacial acetic acid. The HBr reacts with the oxirane ring in a 1:1 stoichiometric ratio.

Reaction: R₂C(O)CR₂ + HBr → R₂C(OH)-C(Br)R₂

The endpoint of the titration is detected either potentiometrically or, more commonly, with a visual indicator such as crystal violet. The indicator changes color from violet (basic) to blue-green (neutral) and finally to a yellowish-green (acidic) at the endpoint when all the epoxide has reacted and excess HBr is present.

The oxirane oxygen content or the epoxy equivalent weight (EEW) can be calculated from the volume of titrant consumed.

Oxirane Oxygen (%) = [V × N × 1.60] / W

Where:

V = Volume of HBr solution used (mL)

N = Normality of the HBr solution

W = Weight of the sample (g)

Emerging Research Frontiers and Future Directions in 2 Phenyl 2 Propyloxirane Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies

The development of sustainable and eco-friendly methods for the synthesis of 2-Phenyl-2-propyloxirane, primarily through the epoxidation of α-ethylstyrene, is a key area of current research. Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant amounts of acidic waste. Modern approaches focus on cleaner oxidants and catalytic systems that minimize environmental impact.

Hydrogen Peroxide as a Green Oxidant: